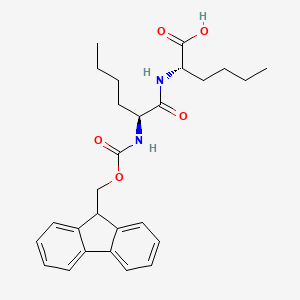![molecular formula C12H9N3O B1447243 2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile CAS No. 1803581-53-4](/img/structure/B1447243.png)
2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile
Vue d'ensemble
Description
2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile is a compound with the CAS Number: 1803581-53-4 . It has a molecular weight of 211.22 and its IUPAC name is 2-((2-hydroxyphenyl)amino)nicotinonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9N3O/c13-8-9-4-3-7-14-12(9)15-10-5-1-2-6-11(10)16/h1-7,16H,(H,14,15) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
-
Anti-inflammatory Activities of Pyrimidines
- Field : Medicinal Chemistry
- Application : Pyrimidines are aromatic heterocyclic compounds known for their range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Method : Numerous methods for the synthesis of pyrimidines are described. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidine Derivatives
- Field : Organic Chemistry
- Application : Synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .
- Method : The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .
- Results : The results of this study are not specified in the source .
-
Pharmacological Properties of Polysubstituted 2-amino-4H-pyran-3-carbonitrile Derivatives
- Field : Pharmacology
- Application : Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are among very important heterocyclic compounds with a wide range of interesting biological activities .
- Method : Several strategies toward the synthesis of 2-amino-4H-pyran-3-carbonitriles in racemic or enantiomerically pure form have been described .
- Results : The results of this study are not specified in the source .
-
Synthesis of 2-amino-4H-pyran-3-carbonitrile Derivatives
- Field : Organic Chemistry
- Application : Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are among very important heterocyclic compounds with a wide range of interesting biological activities .
- Method : Several strategies toward the synthesis of 2-amino-4H-pyran-3-carbonitriles in racemic or enantiomerically pure form have been described .
- Results : The results of this study are not specified in the source .
-
The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile
- Field : Material Science
- Application : This compound is used in the compositions cured by cationic photopolymerization .
- Method : Triethylene glycol divinyl ether (TEGDVE, from Sigma Aldrich) and 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (CADE, from Allnex) were applied as a model vinyl ether monomer and cycloaliphatic epoxide monomer respectively .
- Results : The results of this study are not specified in the source .
- The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile
- Field : Material Science
- Application : This compound is used in the compositions cured by cationic photopolymerization .
- Method : Triethylene glycol divinyl ether (TEGDVE, from Sigma Aldrich) and 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (CADE, from Allnex) were applied as a model vinyl ether monomer and cycloaliphatic epoxide monomer respectively .
- Results : The results of this study are not specified in the source .
Propriétés
IUPAC Name |
2-(2-hydroxyanilino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-8-9-4-3-7-14-12(9)15-10-5-1-2-6-11(10)16/h1-7,16H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOQKICHRJEKDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1447161.png)
![3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1447162.png)
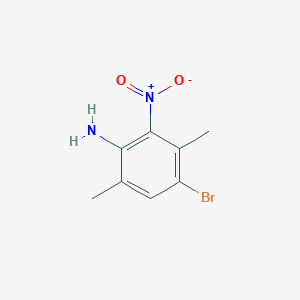

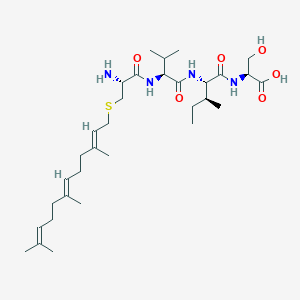

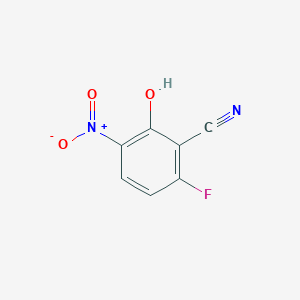
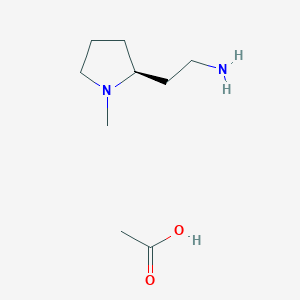


![2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B1447175.png)

